cis-2-Octene

Description

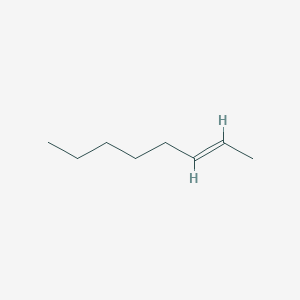

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPBINAXDRFYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059407 | |

| Record name | 2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-67-1 | |

| Record name | 2-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-2-Octene chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of cis-2-Octene

Introduction

This compound, systematically named (2Z)-Oct-2-ene, is an unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1] It is classified as an alkene, characterized by a carbon-carbon double bond between the second and third carbon atoms of its eight-carbon chain. The "cis" or "(Z)" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond, resulting in a bent molecular geometry.[1] This colorless liquid is a significant intermediate in various organic syntheses and finds applications in the production of polymers.[1][2] Its reactivity, typical of alkenes, allows it to readily undergo addition reactions.[1] This document provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in chemical reactions, and for the design of experimental procedures.

General and Physical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Molecular Formula | C₈H₁₆[1][3][4][5] |

| Molecular Weight | 112.21 g/mol [3][4] |

| Boiling Point | 126 °C[2][6] |

| Melting Point | -100.2 °C[2][6] |

| Density | 0.73 g/cm³ (at 20/20 °C)[2][6] |

| Flash Point | 21 °C[2][6] |

| Refractive Index | 1.4140 to 1.421[2][6] |

| Vapor Pressure | 0.00561 mmHg at 25°C[2] |

| Water Solubility | Limited solubility[1] |

| Solubility in Organic Solvents | Soluble[1][2] |

Identification and Structural Information

| Identifier | Value |

| CAS Number | 7642-04-8[1][3] |

| IUPAC Name | (Z)-oct-2-ene[3] |

| Synonyms | (2Z)-2-Octene, (Z)-Oct-2-ene, cis-oct-2-ene[1][3][5] |

| InChI | InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3-[1][3][5][7] |

| InChIKey | ILPBINAXDRFYPL-HYXAFXHYSA-N[1][3][7] |

| SMILES | CCCCC/C=C\C[3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While the full spectra are not reproduced here, references to their availability are provided.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for this compound and are crucial for confirming its structure and stereochemistry.[7][8]

-

Infrared (IR) Spectroscopy: IR spectra can be used to identify the characteristic C=C stretching vibration of the alkene functional group.[8]

-

Mass Spectrometry (MS): Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.[8][9]

Experimental Protocols

Synthesis of this compound from 1-Heptene (B165124)

A common method for the synthesis of this compound is from 1-heptene via a three-step sequence involving hydroboration-oxidation, oxidation, and a Wittig reaction.[10] This method is advantageous for its high yield and stereoselectivity for the cis-alkene.[10]

Step 1: Hydroboration-Oxidation of 1-Heptene to 1-Heptanol

This step converts the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity.

-

Reagents: Borane-tetrahydrofuran complex (BH₃·THF), followed by hydrogen peroxide (H₂O₂) and a basic solution (e.g., NaOH).[10]

-

Procedure:

-

1-Heptene is reacted with BH₃·THF in an appropriate solvent under an inert atmosphere.

-

The resulting organoborane intermediate is then oxidized by the addition of H₂O₂ and a base.

-

The product, 1-heptanol, is then isolated and purified.

-

Step 2: Oxidation of 1-Heptanol to Heptanal (B48729)

The primary alcohol is oxidized to the corresponding aldehyde.

-

Reagent: Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this conversion to avoid overoxidation to a carboxylic acid.[10]

-

Procedure:

-

1-Heptanol is dissolved in a suitable solvent (e.g., dichloromethane).

-

PCC is added to the solution, and the mixture is stirred until the reaction is complete.

-

The resulting heptanal is then purified from the reaction mixture.

-

Step 3: Wittig Olefination to yield this compound

A Wittig reaction is employed to form the carbon-carbon double bond with the desired cis stereochemistry.

-

Reagents: A non-stabilized ylide, such as methyltriphenylphosphonium (B96628) ylide (Ph₃P=CHCH₃), is used as it favors the formation of Z-alkenes.[10] The ylide is typically prepared from the corresponding phosphonium (B103445) salt (e.g., ethyltriphenylphosphonium bromide) and a strong base (e.g., butyllithium).

-

Procedure:

-

The phosphonium ylide is prepared in situ by reacting the phosphonium salt with a strong base in an anhydrous, aprotic solvent.

-

Heptanal is then added to the ylide solution.

-

The reaction proceeds to form this compound and triphenylphosphine (B44618) oxide.

-

The desired this compound is then isolated and purified.

-

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for this compound starting from 1-heptene.

Caption: Synthetic route of this compound from 1-Heptene.

Safety and Handling

This compound is a highly flammable liquid and vapor.[11] It may be fatal if swallowed and enters airways. It is also reported to cause skin irritation and is toxic to aquatic life with long-lasting effects.[3][11]

Precautionary Measures

-

Handling: Handle in a well-ventilated area.[12] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and flame-retardant clothing.[12] Use non-sparking tools and explosion-proof equipment.[12] Ground and bond containers and receiving equipment to prevent static discharge.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

First Aid:

-

In case of skin contact: Take off immediately all contaminated clothing and rinse the skin with water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[11][12][13]

References

- 1. CAS 7642-04-8: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7642-04-8 | this compound - Synblock [synblock.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 7642-04-8 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound(7642-04-8) MS [m.chemicalbook.com]

- 9. ez.restek.com [ez.restek.com]

- 10. Question Content Area Propose a synthesis of this compound starting from .. [askfilo.com]

- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound, 96%, 5 G | Labscoop [labscoop.com]

An In-depth Technical Guide to (Z)-2-Octene: IUPAC Nomenclature, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Octene, a member of the alkene family, is a valuable chemical intermediate with applications in various fields, including the synthesis of complex organic molecules and pheromones. This technical guide provides a comprehensive overview of (Z)-2-Octene, covering its IUPAC nomenclature, molecular structure, physicochemical properties, and detailed experimental protocols for its stereoselective synthesis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is (Z)-oct-2-ene .[1] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side (from the German zusammen, meaning "together"). It is also commonly referred to as cis-2-Octene.[1][2][3][4]

The molecule consists of an eight-carbon chain with a double bond located between the second and third carbon atoms. The chemical structure and basic information are as follows:

-

SMILES: CCCCC/C=C\C

Below is a diagram illustrating the logical relationship for determining the IUPAC name.

Physicochemical Properties

A summary of the key physical and chemical properties of (Z)-2-Octene is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [2][3][4] |

| Molecular Weight | 112.2126 g/mol | [2][3][4] |

| Boiling Point | 125.6 °C at 760 mmHg | |

| Melting Point | -101.7 °C | |

| Density | 0.725 g/cm³ at 20 °C | |

| Refractive Index | 1.414 at 20 °C | |

| Solubility in Water | Insoluble | |

| CAS Registry Number | 7642-04-8 | [2][3][4] |

Experimental Protocols for Stereoselective Synthesis

The stereoselective synthesis of (Z)-2-Octene is crucial for its application in various chemical processes. Two primary methods for achieving high (Z)-selectivity are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with a non-stabilized ylide.

Partial Hydrogenation of 2-Octyne (B165417) with Lindlar's Catalyst

This method involves the syn-addition of hydrogen across the triple bond of 2-octyne, yielding the cis-alkene. Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is employed to prevent over-reduction to the alkane.

The overall reaction is as follows:

CH₃-C≡C-(CH₂)₄-CH₃ + H₂ --(Lindlar's Catalyst)--> (Z)-CH₃-CH=CH-(CH₂)₄-CH₃[5]

Experimental Protocol:

-

Catalyst Preparation: Prepare Lindlar's catalyst by suspending palladium on calcium carbonate (5% w/w) in a solution of lead(II) acetate and quinoline in methanol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve 2-octyne (1 equivalent) in a suitable solvent such as ethanol (B145695) or hexane (B92381).

-

Hydrogenation: Add Lindlar's catalyst (typically 5-10 mol%) to the solution. Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.

-

Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the alkene.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure (Z)-2-Octene.

The workflow for this synthesis is depicted in the following diagram:

Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis with good stereocontrol. To synthesize (Z)-2-Octene, a non-stabilized phosphorus ylide is reacted with an appropriate aldehyde. For (Z)-2-Octene, the reaction would involve the ylide derived from ethyltriphenylphosphonium bromide and hexanal (B45976).

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1 equivalent), dropwise to form the red-orange colored ylide.

-

Reaction with Aldehyde: To the ylide solution at 0 °C, add hexanal (1 equivalent) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC for the consumption of the aldehyde.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in nonpolar solvents and can be partially removed by precipitation from a mixture of hexane and a small amount of ethyl acetate. Further purification of the (Z)-2-Octene can be achieved by column chromatography on silica (B1680970) gel.

Role in Pheromone Biosynthesis

(Z)-Alkenes are common components of insect pheromones. While a specific signaling pathway directly involving (Z)-2-octene is not prominently documented, its structural motif is representative of intermediates in the biosynthesis of various lepidopteran pheromones. These biosynthetic pathways typically start from common fatty acids like palmitic or stearic acid and involve a series of enzymatic reactions including desaturation, chain shortening (or elongation), reduction, and sometimes acetylation or oxidation to produce the final pheromone components.

The following diagram illustrates a generalized biosynthetic pathway for a hypothetical (Z)-alkene-based pheromone, where a molecule with a similar structure to (Z)-2-octene could be an intermediate.

Conclusion

This technical guide has provided a detailed overview of (Z)-2-Octene, from its fundamental chemical identity to practical synthetic methodologies. The tabulated physicochemical data offers a quick and accessible reference for laboratory use. The detailed experimental protocols for its stereoselective synthesis via Lindlar hydrogenation and the Wittig reaction are designed to be directly applicable by researchers in the field. Furthermore, the contextualization of its structural motif within the broader scope of pheromone biosynthesis highlights its relevance in chemical ecology and the development of biocontrol agents. This comprehensive resource is intended to support and facilitate further research and application of (Z)-2-Octene in the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cis-Alkene synthesis by olefination [organic-chemistry.org]

- 3. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. write equations for this reaction - 2-octyne + H2 (1 mole, Lindlar's cata.. [askfilo.com]

An In-depth Technical Guide to cis-2-Octene

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of cis-2-octene, tailored for researchers, scientists, and drug development professionals.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below, providing a foundational understanding of this alkene.

| Property | Value |

| Chemical Formula | C₈H₁₆[1][2][3] |

| Molecular Weight | 112.21 g/mol [1][3][4] or 112.22 g/mol [2][5] |

| CAS Number | 7642-04-8[1][2][3][4] |

| Synonyms | (Z)-2-Octene, cis-Oct-2-ene[3][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound via Wittig Reaction

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction.

-

Materials:

-

Hexyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Acetaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

-

Procedure:

-

Hexyltriphenylphosphonium bromide is suspended in anhydrous diethyl ether or THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The suspension is cooled to 0°C in an ice bath.

-

A stoichiometric amount of n-butyllithium is added dropwise to the suspension, resulting in the formation of a deep red or orange solution of the ylide.

-

The mixture is stirred at this temperature for 1-2 hours.

-

Acetaldehyde is then added dropwise to the ylide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

-

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms)

-

Mass spectrometer detector

-

-

Sample Preparation:

-

The this compound sample is diluted in a volatile solvent such as hexane or dichloromethane.

-

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Scan Range: m/z 35-300

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification.

-

The mass spectrum of the peak is compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of the compound. The fragmentation pattern will be characteristic of an octene isomer.

-

Workflow and Pathway Visualization

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a logical relationship.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationships of this compound's core properties.

References

Spectroscopic Analysis of cis-2-Octene: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis-2-Octene. Detailed experimental protocols and visual workflows are included to support researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound shows characteristic signals for vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Protons (Carbon No.) | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~1.60 | Doublet of triplets |

| H-2 | ~5.41 | Multiplet |

| H-3 | ~5.39 | Multiplet |

| H-4 | ~2.03 | Multiplet |

| H-5, H-6, H-7 | ~1.28 - 1.40 | Multiplet |

| H-8 | ~0.90 | Triplet |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts for this compound are referenced to TMS.[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 12.4 |

| C-2 | 123.3 |

| C-3 | 130.0 |

| C-4 | 27.2 |

| C-5 | 29.5 |

| C-6 | 31.8 |

| C-7 | 22.6 |

| C-8 | 14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. The spectrum of this compound displays characteristic absorptions for C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3015 | =C-H stretch | Medium |

| 2958, 2925, 2855 | C-H stretch (sp³) | Strong |

| 1655 | C=C stretch (cis) | Medium-Weak |

| 1465 | C-H bend (CH₂, CH₃) | Medium |

| ~720 | =C-H bend (cis, out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 112 | 36 | [C₈H₁₆]⁺ (Molecular Ion) |

| 83 | 22 | [C₆H₁₁]⁺ |

| 70 | 56 | [C₅H₁₀]⁺ |

| 69 | 34 | [C₅H₉]⁺ |

| 56 | 63 | [C₄H₈]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | 81 | [C₃H₅]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of TMS may be added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the splitting patterns (multiplicities) are analyzed to deduce proton coupling information.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.

-

Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A background spectrum (of the empty salt plates) is recorded first. Then, the sample spectrum is recorded. The instrument automatically ratios the sample spectrum against the background to provide the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The positions of the peaks (in cm⁻¹) are correlated with specific molecular vibrations to identify the functional groups present.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small amount of liquid this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector). The separated ions are then detected, and their abundance is recorded.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-depth Technical Guide to the Synthesis of cis-2-Octene from 1-Heptyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route for the stereoselective synthesis of cis-2-octene, starting from the terminal alkyne, 1-heptyne (B1330384). The core of this methodology involves a two-step reaction sequence: the alkylation of 1-heptyne to form the internal alkyne 2-octyne (B165417), followed by a stereoselective partial hydrogenation to yield the desired cis-alkene. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction workflow to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategy Overview

The conversion of 1-heptyne to this compound is efficiently achieved through a two-step process. The first step involves the deprotonation of the terminal alkyne, 1-heptyne, using a strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849). The resulting acetylide anion is a potent nucleophile that subsequently undergoes an SN2 reaction with an electrophile, in this case, methyl iodide (CH₃I), to yield the internal alkyne, 2-octyne.

The second step is a stereoselective partial hydrogenation of the internal alkyne, 2-octyne. To achieve the desired cis-geometry of the double bond, a "poisoned" catalyst, such as Lindlar's catalyst, is employed. This catalyst, typically composed of palladium supported on calcium carbonate or barium sulfate (B86663) and treated with lead acetate (B1210297) and quinoline, facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of this compound with high stereoselectivity. The catalyst is "poisoned" to reduce its activity, thereby preventing the over-reduction of the alkene product to an alkane.

Experimental Protocols

Step 1: Synthesis of 2-Octyne from 1-Heptyne

Reaction: C₅H₁₁C≡CH + NaNH₂ → C₅H₁₁C≡CNa + NH₃ C₅H₁₁C≡CNa + CH₃I → C₅H₁₁C≡CCH₃ + NaI

Materials:

-

1-Heptyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser with a drying tube)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube, condense approximately 200 mL of ammonia.

-

To the stirred liquid ammonia, cautiously add sodium amide in small portions.

-

Slowly add 1-heptyne dropwise to the sodium amide suspension in liquid ammonia. The reaction is typically exothermic and should be controlled by the rate of addition. Allow the mixture to stir for 2 hours to ensure complete formation of the sodium heptynide.

-

To the resulting acetylide solution, add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should be maintained at a low temperature (ca. -33 °C, the boiling point of ammonia).

-

After the addition is complete, allow the reaction mixture to stir for an additional 3 hours, followed by allowing the ammonia to evaporate overnight under a stream of dry nitrogen.

-

To the remaining residue, carefully add water to quench any unreacted sodium amide.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated ammonium chloride solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude 2-octyne can be purified by fractional distillation.

Step 2: Synthesis of this compound from 2-Octyne

Reaction: C₅H₁₁C≡CCH₃ + H₂ --(Lindlar's Catalyst)--> cis-C₅H₁₁CH=CHCH₃

Materials:

-

2-Octyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)

-

Hexane (B92381) or Ethanol (as solvent)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

-

In a hydrogenation flask, dissolve 2-octyne in a suitable solvent such as hexane or ethanol.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Flush the apparatus with hydrogen gas to displace the air.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by tracking the uptake of hydrogen or by periodic analysis of aliquots using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped once one equivalent of hydrogen has been consumed to prevent over-reduction to octane.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from 1-heptyne.

Table 1: Reaction Parameters and Yields

| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield |

| Alkylation | 1-Heptyne | 2-Octyne | 1. NaNH₂/NH₃ (l) 2. CH₃I | 80-90% |

| Hydrogenation | 2-Octyne | This compound | H₂, Lindlar's Catalyst | >95% |

Table 2: Product Characterization and Selectivity

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Stereoselectivity (cis:trans) |

| 2-Octyne | C₈H₁₄ | 110.20 | 137-138 | N/A |

| This compound | C₈H₁₆ | 112.22 | 125.6 | >95:5[1] |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key stereoselective step.

Caption: Overall workflow for the synthesis of this compound from 1-Heptyne.

Caption: Mechanism of this compound formation via syn-addition.

Conclusion

The synthesis of this compound from 1-heptyne via alkylation to 2-octyne and subsequent partial hydrogenation with Lindlar's catalyst is a robust and highly stereoselective method. This approach offers high yields and excellent control over the double bond geometry, making it a valuable tool for researchers and professionals in drug development and other areas of chemical synthesis. The detailed protocols and data provided in this guide are intended to facilitate the successful implementation of this synthetic route in a laboratory setting.

References

An In-Depth Technical Guide to the Electrophilic Addition Reactions of cis-2-Octene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, stereochemical and regiochemical outcomes, and experimental considerations for the electrophilic addition reactions of cis-2-octene. The predictable nature of these reactions, coupled with the defined stereochemistry of the starting material, makes this compound an excellent substrate for the controlled introduction of functional groups, a critical aspect of synthetic chemistry and drug development.

Hydrohalogenation: Addition of HBr

The addition of hydrogen bromide to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already holds more hydrogen atoms. However, in the case of an internal, symmetrically substituted alkene like 2-octene, the initial protonation can occur at either C2 or C3 with similar probability, leading to two possible secondary carbocation intermediates. Subsequent attack by the bromide ion results in a mixture of 2-bromooctane (B146060) and 3-bromooctane (B146061). Due to the planar nature of the carbocation intermediates, the bromide ion can attack from either face, leading to a racemic mixture of enantiomers for each constitutional isomer.

Table 1: Summary of Hydrobromination of this compound

| Product | Regioselectivity | Stereochemistry | Typical Yield (%) |

| 2-Bromooctane | Markovnikov | Racemic (R/S) | Mixture |

| 3-Bromooctane | Markovnikov | Racemic (R/S) | Mixture |

Note: Yields are highly dependent on specific reaction conditions and the ratio of constitutional isomers can be influenced by subtle electronic and steric effects.

Experimental Protocol: Hydrobromination of this compound

This protocol is a general procedure adaptable for the hydrobromination of internal alkenes.

-

Reaction Setup: A solution of this compound (1.0 eq.) in a non-polar, aprotic solvent (e.g., dichloromethane (B109758) or pentane) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of hydrogen bromide in acetic acid (e.g., 33 wt. %) or gaseous hydrogen bromide is slowly bubbled through the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product mixture of 2-bromooctane and 3-bromooctane can be purified by fractional distillation or column chromatography.

cis-2-Octene: An In-depth Technical Guide on its Role as a Human and Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Octene (C₈H₁₆) is a volatile organic compound (VOC) that has been identified as a metabolite in both humans and plants.[1] As a short-chain alkene, its presence and concentration in biological systems can be indicative of specific metabolic processes, including lipid peroxidation and fatty acid degradation. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a metabolite, detailing its probable biosynthetic pathways, physiological effects, and the analytical methods used for its detection and quantification. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, plant biology, and human health, as well as for professionals involved in drug development who may be interested in the byproducts of oxidative stress.

This compound in Human Metabolism

The presence of this compound in humans is likely linked to endogenous processes such as lipid peroxidation and the metabolic activities of the gut microbiota.

Biosynthesis

While the precise biosynthetic pathway of this compound in humans has not been definitively elucidated, the most probable route is through the non-enzymatic lipid peroxidation of polyunsaturated fatty acids (PUFAs).[2][3] Oxidative stress leads to the generation of reactive oxygen species (ROS), which can attack PUFAs in cell membranes, leading to a cascade of reactions that produce a variety of volatile and non-volatile products, including short-chain alkenes.[2]

Another potential source of this compound is the metabolic activity of the gut microbiome.[4][5][6][7] Gut bacteria are known to produce a wide range of metabolites, including short-chain fatty acids and various volatile compounds, through the fermentation of dietary fibers and other substrates. It is plausible that specific bacterial strains within the gut can synthesize C8 alkenes like this compound.

Physiological Role

The physiological role of this compound in humans is not yet well understood. As a product of lipid peroxidation, its presence at elevated levels could serve as a biomarker for oxidative stress, which is implicated in a wide range of diseases, including cardiovascular and neurodegenerative disorders.[2] Products of lipid peroxidation, such as α,β-unsaturated aldehydes, are known to be reactive and can cause cellular damage by forming adducts with proteins and DNA.[8] While the specific biological activity of this compound is not extensively studied, other short-chain alkenes have been shown to have various biological effects.

This compound in Plant Metabolism

In plants, this compound is a component of the complex blend of volatile organic compounds (VOCs) that are emitted. These VOCs play crucial roles in plant communication, defense, and interactions with other organisms.

Biosynthesis

The primary biosynthetic route for this compound and other C8 volatiles in plants is believed to be the lipoxygenase (LOX) pathway.[9][10][11][12][13] This pathway is initiated by the oxygenation of polyunsaturated fatty acids, such as linoleic acid and linolenic acid, by lipoxygenase enzymes.[9][14] The resulting fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce a variety of shorter-chain aldehydes and oxo-acids. While the LOX pathway is well-known for producing C6 and C9 volatiles (the "green leaf volatiles"), it is hypothesized that alternative cleavage or subsequent enzymatic modifications could lead to the formation of C8 compounds like this compound.

Physiological Role and Signaling

Plant volatiles, including C8 compounds, are crucial for mediating interactions with the environment. This compound may function as a semiochemical, a chemical signal that carries information between organisms. It could act as a kairomone, a substance emitted by one species that benefits another species, such as attracting herbivores or their natural enemies.[15][16][17]

Furthermore, there is evidence that alkenes can interact with the ethylene (B1197577) signaling pathway in plants.[18][19][20] Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses. It is possible that this compound, as an alkene, could act as an antagonist or agonist of ethylene receptors, thereby modulating the plant's response to ethylene.[18][19]

Quantitative Data

Currently, there is a lack of specific quantitative data on the concentrations of this compound in human and plant tissues in the published literature. The tables below are structured to be populated as new research emerges.

Table 1: Quantitative Analysis of this compound in Human Samples

| Sample Type | Condition | Concentration Range | Analytical Method | Reference |

| Breath | Healthy | Data not available | GC-MS | |

| Breath | Disease State | Data not available | GC-MS | |

| Blood | Healthy | Data not available | GC-MS | |

| Tissues | Healthy | Data not available | GC-MS |

Table 2: Quantitative Analysis of this compound in Plant Samples

| Plant Species | Tissue | Condition | Emission Rate / Concentration | Analytical Method | Reference |

| Data not available | Leaves | Unstressed | Data not available | SPME-GC-MS | |

| Data not available | Leaves | Herbivore Damage | Data not available | SPME-GC-MS | |

| Data not available | Flowers | - | Data not available | SPME-GC-MS |

Experimental Protocols

The analysis of this compound, a volatile compound, is typically performed using gas chromatography-mass spectrometry (GC-MS). For plant samples, headspace solid-phase microextraction (SPME) is a common and effective sample preparation technique.

Protocol 1: Analysis of this compound in Plant Headspace by SPME-GC-MS

This protocol is a general guideline and should be optimized for the specific plant material and instrumentation.

1. Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa.

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Internal standard (e.g., a deuterated alkane not present in the sample).

-

Plant material.

2. Sample Preparation:

-

Excise a known weight of the plant tissue (e.g., 1 g of leaves) and place it into a headspace vial.

-

For quantification, add a known amount of the internal standard to the vial.

-

Seal the vial immediately with a screw cap containing a PTFE/silicone septum.

-

Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

3. SPME Extraction:

-

Manually or with an autosampler, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.

-

Retract the fiber into the needle.

4. GC-MS Analysis:

-

Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program would be:

-

Initial temperature: 40 °C for 2 minutes.

-

Ramp: 5 °C/minute to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

The mass spectrometer can be operated in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification.

5. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify this compound by comparing the peak area of a characteristic ion to the peak area of the internal standard and using a calibration curve.

Conclusion

This compound is an intriguing metabolite present in both humans and plants, with its origins likely tied to fundamental biochemical processes such as lipid degradation. In plants, it is a probable product of the lipoxygenase pathway and may play a role in ecological interactions, potentially through the ethylene signaling pathway. In humans, it is likely a byproduct of lipid peroxidation and could serve as a biomarker for oxidative stress. While significant gaps in our knowledge remain, particularly concerning its specific biosynthetic enzymes, quantitative levels in biological systems, and precise physiological functions, the analytical tools are available to further investigate its role. This technical guide provides a foundation for researchers to build upon, encouraging further studies to unravel the complexities of this simple yet potentially significant molecule.

References

- 1. This compound | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation and Its Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Short-Chain Fatty Acid Production by Gut Microbiota Predicts Treatment Response in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut microbiome production of short-chain fatty acids and obesity in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. superpathway of lipoxygenase | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 18. Ethylene receptor antagonists: strained alkenes are necessary but not sufficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of cis-2-Octene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cis-2-octene in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes data for analogous alkenes, such as 1-octene (B94956) and cis-2-hexene, to provide a broader understanding of its expected solubility behavior. The guide details relevant experimental protocols for determining solubility and includes workflow diagrams for these methods.

Introduction to Alkene Solubility

The solubility of alkenes, including this compound, is primarily governed by the principle of "like dissolves like."[1] As nonpolar hydrocarbons, alkenes exhibit good solubility in nonpolar organic solvents and are generally insoluble or have very limited solubility in polar solvents like water.[1][2][3][4] The intermolecular forces at play are predominantly weak van der Waals forces (London dispersion forces).

This compound is a colorless liquid at room temperature and is recognized for its utility as an intermediate in organic synthesis and the production of polymers.[5][6] Its solubility in a range of organic solvents is a critical parameter for its application in these fields.

Solubility Data

While qualitative descriptions of this compound's solubility are available, specific quantitative data is scarce in publicly accessible literature. The following tables summarize the available qualitative information for this compound and quantitative data for analogous alkenes to provide a comparative reference.

Table 1: Qualitative Solubility of this compound and Analogous Alkenes

| Compound | Solvent Class | Solubility Description |

| This compound | Alcohols | Soluble[7] |

| Ethers | Soluble[8][9] | |

| Ketones | Soluble[7] | |

| Hydrocarbons | Soluble[10] | |

| Water | Insoluble/Limited Solubility[1][5] | |

| 1-Octene (Isomer) | Alcohols | Miscible[8] |

| Ethers | Miscible[8] | |

| Aliphatic Hydrocarbons | Miscible[8] | |

| Acetone | Soluble[8] | |

| Benzene | Soluble[8] | |

| Chloroform | Soluble[8] | |

| Water | Insoluble[8][10][11] | |

| cis-2-Hexene (Analogue) | Ethanol | Soluble[8] |

| Diethyl Ether | Soluble[8] | |

| Benzene | Soluble[8] | |

| Chloroform | Soluble[8] | |

| Ligroin | Soluble[8] | |

| Water | Insoluble[8] |

Note: The term "soluble" indicates that the substances form a homogeneous solution, but the exact concentration at saturation is not specified. "Miscible" implies that the substances are soluble in all proportions.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in various organic solvents. The following sections detail the methodologies for three such techniques.

Cloud Point / Aniline (B41778) Point Method (Adapted from ASTM D611)

This method is used to determine the temperature at which equal volumes of a hydrocarbon and a solvent become completely miscible, known as the critical solution temperature or, in the specific case of aniline, the aniline point.[5][6][12][13] By observing the temperature at which a heated, single-phase mixture becomes cloudy upon cooling, the solubility limit at that temperature can be determined.

Methodology:

-

Apparatus Setup:

-

A jacketed test tube to allow for controlled heating and cooling.

-

A thermometer or temperature probe with a precision of ±0.1°C.

-

A stirring mechanism (e.g., a mechanical stirrer or manual agitation).

-

A heating and cooling bath.

-

-

Procedure:

-

Pipette equal volumes of this compound and the desired organic solvent into the clean, dry inner test tube.

-

Assemble the apparatus with the stirrer and thermometer immersed in the liquid mixture, ensuring the thermometer bulb is not in contact with the glass.

-

Heat the mixture in the heating bath while stirring continuously until a single, clear, homogeneous phase is observed.

-

Transfer the apparatus to a cooling bath and allow the solution to cool at a controlled rate (approximately 1-2°C per minute).

-

Observe the mixture closely. The temperature at which the first sign of turbidity or cloudiness appears is recorded as the cloud point.

-

Repeat the heating and cooling cycle at least two more times to ensure reproducibility. The average of the recorded cloud point temperatures is reported.

-

Mutual Solubility Determination by Titration

This method is used to construct a mutual solubility curve (binodal curve) for a binary liquid system at a constant temperature by titrating one component into the other until the solubility limit is reached, indicated by the appearance of turbidity.

Methodology:

-

Apparatus Setup:

-

A thermostatted vessel or flask to maintain a constant temperature.

-

A magnetic stirrer and stir bar.

-

A calibrated burette for precise addition of the titrant.

-

A light source to aid in the observation of turbidity.

-

-

Procedure:

-

Accurately weigh a known amount of this compound into the thermostatted vessel.

-

Begin stirring the this compound.

-

Slowly add the organic solvent from the burette in small increments.

-

After each addition, allow the mixture to equilibrate.

-

Continue adding the solvent until the first persistent turbidity is observed. Record the volume of solvent added. This point represents one point on the solubility curve.

-

To determine the other side of the binodal curve, start with a known mass of the solvent and titrate with this compound.

-

Repeat the experiment at different temperatures to construct a temperature-composition phase diagram.

-

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 5. scribd.com [scribd.com]

- 6. parslianarvand.com [parslianarvand.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. 1-OCTENE CAS#: 111-66-0 [m.chemicalbook.com]

- 9. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. qchem.com.qa [qchem.com.qa]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scribd.com [scribd.com]

- 13. ASTM D611 - eralytics [eralytics.com]

An In-depth Technical Guide to the Safe Handling of cis-2-Octene

This guide provides a comprehensive overview of the safety data and handling precautions for cis-2-octene, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the associated hazards and the necessary safety measures.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid and vapor.[1][2] It is characterized by the following physical and chemical properties:

| Property | Value | Source |

| CAS Number | 7642-04-8 | [1][3] |

| Molecular Formula | C8H16 | [1][4][5] |

| Molecular Weight | 112.21 g/mol | [1][2][5] |

| Appearance | Colorless to Almost colorless clear liquid | [4] |

| Boiling Point | 126 °C | [5] |

| Melting Point | -96 °C to -100.2°C | [5][6] |

| Flash Point | 21 °C | [5] |

| Specific Gravity (20/20) | 0.73 | [5] |

| Refractive Index | 1.42 to 1.421 | [5] |

| Solubility | Slightly soluble in water, soluble in organic solvents. | [4][6] |

| Vapor Pressure | 0.00561 mmHg at 25°C | [5] |

| Lower Explosive Limit (LEL) | 0.8 % | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability, potential for causing skin irritation, and toxicity to aquatic life with long-lasting effects.[1][2][3]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[1][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[7] |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[1][2][3] |

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Skin Irritant)

-

Health Hazard (Aspiration Hazard)

-

Environment (Aquatic Toxicity)

Handling Precautions and Personal Protective Equipment

Proper handling of this compound is crucial to minimize risks. This involves a combination of engineering controls, safe work practices, and the use of appropriate personal protective equipment (PPE).

| Precaution Type | Recommended Measures |

| Ventilation | Handle in a well-ventilated place.[1] Use appropriate exhaust ventilation where dusts or aerosols may form.[3] |

| Fire Prevention | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3] Use explosion-proof electrical, ventilating, and lighting equipment.[1][3] Use only non-sparking tools.[1][3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3] |

| Personal Hygiene | Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product. |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][3] |

| Skin Protection | Wear protective gloves and fire/flame resistant and impervious clothing.[1][3] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |

| Respiratory Protection | If ventilation is inadequate, wear a self-contained breathing apparatus.[1][6] High concentrations in the air can cause a deficiency of oxygen, leading to unconsciousness or death. |

| Storage | Store in a cool, well-ventilated place.[1][3] Keep the container tightly closed in a dry place.[1][3] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

| Emergency Situation | First-Aid Measures | Fire-Fighting Measures | Accidental Release Measures |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] | Wear a self-contained breathing apparatus for firefighting if necessary.[1][3] | Evacuate personnel to safe areas.[1][3] Ensure adequate ventilation.[1][3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][3] If skin irritation occurs, get medical advice/attention.[3] | Avoid breathing vapors, mist, or gas.[1][3] | |

| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] | ||

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3] | |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1][3] | Keep containers cool by spraying with water. | Remove all sources of ignition.[1][8] Use spark-proof tools and explosion-proof equipment.[1][8] |

Experimental Protocols

The safety data presented in this guide are based on standardized hazard communication documents (Safety Data Sheets). These documents are compiled from various sources and are designed to provide a summary of the hazards and safe handling procedures. However, the specific experimental methodologies and raw data used to determine the toxicological and ecotoxicological properties of this compound are not detailed in the publicly available SDS. For instance, while the substance is classified for skin irritation, the specific studies (e.g., in vivo or in vitro tests) and their protocols are not provided. Similarly, for aquatic toxicity, the exact test organisms and conditions are not specified.

For researchers requiring detailed experimental protocols, it is recommended to consult specialized toxicological databases or to conduct specific studies under controlled laboratory conditions following established guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency).

Logical Flow of Handling Precautions

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

Caption: Workflow for the safe handling of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 4. CAS 7642-04-8: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Gas detectors and respiratory protection equipments C8H16 (this compound), CAS number 7642-04-8 [en.gazfinder.com]

- 7. 2-Octene | C8H16 | CID 5364448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Thermodynamic Stability of cis-2-Octene vs. trans-2-Octene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the thermodynamic stability of the geometric isomers of 2-octene: cis-2-octene and trans-2-octene (B89244). A comprehensive understanding of the relative stabilities of alkene isomers is paramount in fields ranging from synthetic chemistry to drug design, where stereochemistry can profoundly influence molecular interactions and biological activity. This document provides quantitative data, detailed experimental methodologies, and visual representations to elucidate the thermodynamic relationship between these two compounds.

Core Principles of Alkene Stability

In acyclic alkenes, the trans isomer is generally more thermodynamically stable than the cis isomer.[1][2] This increased stability is primarily attributed to reduced steric strain in the trans configuration.[1][2][3][4][5] In the cis isomer, the alkyl substituents are on the same side of the double bond, leading to van der Waals repulsion and, consequently, a higher energy state.[3][4][5] The trans isomer, with its substituents on opposite sides, minimizes these unfavorable steric interactions, resulting in a lower overall energy and greater stability.[1][2]

Quantitative Analysis of Isomer Stability

The relative thermodynamic stabilities of cis- and trans-2-octene can be quantitatively determined by comparing their heats of hydrogenation (ΔH°hydrog).[3][4][6][7][8] Catalytic hydrogenation is an exothermic process where an alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst to form the corresponding alkane—in this case, octane.[3][4][6][8] The amount of heat released is inversely proportional to the stability of the starting alkene; a less stable alkene will release more energy upon hydrogenation to reach the same lower-energy alkane state.[6][9][10]

The heats of hydrogenation for this compound and trans-2-octene are summarized in the table below.

| Isomer | Heat of Hydrogenation (ΔH°hydrog) | Reference |

| This compound | -119.4 ± 1.1 kJ/mol | --INVALID-LINK--[11] |

| trans-2-Octene | -115.5 ± 0.7 kJ/mol | --INVALID-LINK--[12] |

As the data indicates, the hydrogenation of this compound is more exothermic than that of trans-2-octene, confirming that trans-2-octene is the more stable isomer. * The difference in their heats of hydrogenation, approximately 3.9 kJ/mol, represents the difference in their thermodynamic stability.

Experimental Protocol: Catalytic Hydrogenation

The determination of heats of hydrogenation is a cornerstone experiment in establishing alkene stability. The general protocol is as follows:

Objective: To measure the heat released (enthalpy of hydrogenation) when an alkene is converted to its corresponding alkane.

Materials:

-

A known quantity of the alkene isomer (cis- or trans-2-octene).

-

A suitable solvent (e.g., cyclohexane).

-

A hydrogenation catalyst, typically a finely divided metal such as platinum, palladium, or nickel on a support.[3][4][6][8][10]

-

Hydrogen gas (H₂).

-

A calorimeter capable of measuring heat changes in the reaction vessel.

Procedure:

-

A precise amount of the alkene is dissolved in the solvent and placed in the reaction vessel of the calorimeter.

-

A catalytic amount of the metal catalyst is added to the solution.

-

The system is allowed to reach thermal equilibrium.

-

A known volume of hydrogen gas is introduced into the reaction vessel, and the temperature change is monitored.

-

The reaction is the syn-addition of hydrogen across the double bond, converting the alkene to an alkane.[3][4][6]

-

The heat capacity of the calorimeter is determined, and the heat evolved during the reaction is calculated from the observed temperature change.

-

The enthalpy of hydrogenation is then expressed in units of energy per mole of alkene (e.g., kJ/mol).

This experiment is performed for both the cis and trans isomers. The resulting heats of hydrogenation are then compared to determine their relative stabilities.[3][4][6][7][8]

Visualization of Thermodynamic Relationship

The following diagrams illustrate the logical and energetic relationships between this compound, trans-2-octene, and their common hydrogenation product, octane.

The energy diagram visually confirms that this compound resides at a higher energy level than trans-2-octene. Both isomers hydrogenate to the same product, octane. The larger energy drop from this compound to octane, as indicated by the more negative heat of hydrogenation, signifies its lower thermodynamic stability relative to the trans isomer.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkene Reactivity [www2.chemistry.msu.edu]

- 11. 2-Octene, (Z)- [webbook.nist.gov]

- 12. 2-Octene, (E)- [webbook.nist.gov]

Ozonolysis of cis-2-Octene: A Technical Guide to Products and Protocols

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the unsaturated bonds of alkenes, alkynes, and azo compounds.[1] In organic synthesis, it is a critical method for breaking down larger molecules into smaller, often more functionalized fragments, such as aldehydes, ketones, or carboxylic acids.[1][2] The specific products formed depend on the structure of the initial unsaturated compound and, crucially, on the workup conditions employed after the initial reaction with ozone.[1][3] This guide provides an in-depth technical overview of the ozonolysis of a specific internal alkene, cis-2-octene, detailing the reaction mechanism, products under different workup conditions, quantitative data, and comprehensive experimental protocols.

Core Reaction Mechanism: The Criegee Pathway

The generally accepted mechanism for the ozonolysis of alkenes was proposed by Rudolf Criegee in 1953.[1] This pathway involves a series of cycloaddition and cycloreversion steps.

-

Formation of the Molozonide: The reaction initiates with a 1,3-dipolar cycloaddition of ozone across the carbon-carbon double bond of the alkene to form a highly unstable primary ozonide, also known as a molozonide.[4]

-

Decomposition and Recombination: The molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often referred to as the Criegee intermediate.[3][4]

-

Formation of the Ozonide: The carbonyl compound and the Criegee intermediate then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide, a 1,2,4-trioxolane. This ozonide intermediate is then treated in a subsequent step, known as the workup.

Caption: The Criegee mechanism for the ozonolysis of an alkene.

Products of this compound Ozonolysis

The cleavage of this compound at its double bond (between C2 and C3) results in a two-carbon fragment and a six-carbon fragment. The final products are determined by the workup procedure.

Reductive Workup

A reductive workup is designed to cleave the ozonide intermediate without further oxidizing the resulting carbonyl groups.[5] Common reducing agents include dimethyl sulfide (B99878) (DMS) or zinc metal with acetic acid. This process preserves any carbon-hydrogen bonds on the original double bond carbons.[5]

For this compound, a reductive workup yields two aldehydes:

-

Acetaldehyde (Ethanal) from the C1-C2 fragment.

-

Hexanal from the C3-C8 fragment.

Oxidative Workup

An oxidative workup utilizes an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), to cleave the ozonide.[6] This not only forms carbonyl groups but also oxidizes any resulting aldehydes to carboxylic acids.[5] Any C-H bond on the original alkene carbons is converted to a C-OH bond.[6]

For this compound, an oxidative workup yields two carboxylic acids:

-

Acetic Acid (Ethanoic Acid) from the C1-C2 fragment.

-

Hexanoic Acid from the C3-C8 fragment.

Data Presentation: Reactant and Product Properties

The following table summarizes the key quantitative data for the reactant and the expected products from both reductive and oxidative workups.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Workup Type |

| Reactant | ||||

| This compound | C₈H₁₆ | 112.21 | 125.6 | N/A |

| Reductive Products | ||||

| Acetaldehyde | C₂H₄O | 44.05 | 20.2[7] | Reductive |

| Hexanal | C₆H₁₂O | 100.16 | 130-131[8][9] | Reductive |

| Oxidative Products | ||||

| Acetic Acid | C₂H₄O₂ | 60.05 | 117.9[10] | Oxidative |

| Hexanoic Acid | C₆H₁₂O₂ | 116.16 | 202-203[11] | Oxidative |

Experimental Protocols

Safety Precautions: Ozonolysis must be conducted in a well-ventilated fume hood at all times, as ozone is toxic.[12] The reaction is performed at very low temperatures (-78 °C), requiring the use of appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles. Ozonide intermediates can be explosive, so they should not be isolated and should be worked up promptly after formation.[2][4]

General Experimental Workflow

The logical flow for a typical ozonolysis experiment is outlined below.

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 4. Supplemental Topics [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetaldehyde: Properties, Structure, Uses & Reactions Explained [vedantu.com]

- 8. Hexanal - Wikipedia [en.wikipedia.org]

- 9. 正己醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]

- 11. Hexanoic acid = 99 142-62-1 [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

The Synthetic Utility of cis-2-Octene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cis-2-octene, an eight-carbon alkene with a Z-configured internal double bond, serves as a versatile and valuable starting material in modern organic synthesis. Its specific stereochemistry and functionality offer a gateway to a diverse array of molecular architectures, making it a relevant building block in the synthesis of fine chemicals, bioactive molecules, and pharmaceutical intermediates. This technical guide provides an in-depth overview of the core chemical transformations of this compound, complete with experimental protocols, quantitative data, and visual representations of key synthetic pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectral properties of a starting material is fundamental for its effective use in synthesis. This compound is a colorless liquid at room temperature, largely insoluble in water but soluble in common organic solvents.[1] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [2] |

| Molecular Weight | 112.21 g/mol | [2] |

| CAS Number | 7642-04-8 | [2] |

| Boiling Point | 126 °C | [3] |

| Density | 0.73 g/mL (at 25 °C) | [3] |

| Refractive Index | 1.4140 - 1.421 | [3] |

Spectroscopic Data:

The structural characterization of this compound and its reaction products relies heavily on spectroscopic methods. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) [4][5]

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃-CH= | ~1.60 | d | ~6.5 |

| =CH-CH₂- | ~2.04 | m | - |